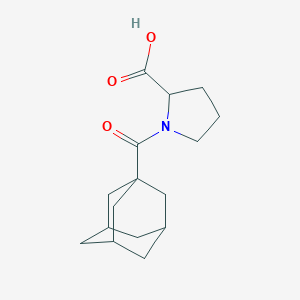

1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid

Descripción general

Descripción

1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid is a compound that combines the unique structural features of adamantane and pyrrolidine Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while pyrrolidine is a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid typically involves the acylation of pyrrolidine-2-carboxylic acid with adamantane-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the adamantane ring can be substituted with various functional groups through radical or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products:

Oxidation: Adamantanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Functionalized adamantane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

One of the most significant applications of 1-(adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid lies in its antiviral properties, particularly against influenza viruses. Adamantane derivatives have been historically utilized in the development of antiviral medications. For instance, compounds incorporating the adamantane moiety have shown enhanced potency against Influenza A strains compared to traditional treatments like amantadine. Research indicates that modifications to the adamantane structure can lead to compounds with improved efficacy and reduced toxicity profiles in preclinical models .

Drug Development

The compound serves as a versatile building block in drug synthesis. Its lipophilic nature allows it to modify pharmacokinetic properties of existing drugs, enhancing their absorption and efficacy. For instance, researchers have explored the incorporation of adamantane derivatives into beta-adrenoceptor antagonists, aiming to create longer-acting formulations that require less frequent dosing . The strategy involves using the adamantane structure to pre-organize pharmacophores, thereby improving binding affinity and reducing entropic penalties during receptor interactions .

Polymer Production

Polymerization Applications

This compound is also utilized in the production of polymers. Its structural characteristics make it suitable for creating high-performance materials with enhanced thermal and mechanical properties. The compound can be incorporated into polymer matrices to improve their stability and functionality, making it valuable in various industrial applications .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of adamantane derivatives, including this compound, against multiple strains of Influenza A. The results indicated that specific modifications led to compounds with significantly lower Minimum Inhibitory Concentrations (MICs) compared to standard treatments, suggesting potential for new therapeutic options .

Case Study 2: Drug Formulation Enhancements

In another investigation, researchers focused on enhancing the pharmacokinetic profiles of beta-adrenoceptor antagonists by integrating adamantane derivatives. The modified drugs demonstrated prolonged action and improved bioavailability in animal models, indicating that such structural modifications could lead to better therapeutic outcomes in clinical settings .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antiviral properties against Influenza A; drug development for enhanced pharmacokinetics |

| Polymer Production | Used as a building block for high-performance polymers with improved stability |

| Case Studies | Demonstrated efficacy in antiviral treatments; enhanced drug formulations with better action |

Mecanismo De Acción

The mechanism of action of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and ability to cross biological membranes, while the pyrrolidine ring can interact with specific binding sites on target molecules.

Comparación Con Compuestos Similares

1-(Adamantane-1-carbonyl)-piperidine-2-carboxylic acid: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

1-(Adamantane-1-carbonyl)-azetidine-2-carboxylic acid: Similar structure but with a four-membered azetidine ring.

1-(Adamantane-1-carbonyl)-proline: Similar structure but with a proline ring.

Uniqueness: 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid is unique due to the combination of the adamantane and pyrrolidine moieties, which confer distinct structural and chemical properties. The rigidity and stability of the adamantane ring, combined with the reactivity of the pyrrolidine ring, make this compound particularly versatile for various applications.

Actividad Biológica

1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The adamantane moiety is known for its antiviral properties, while the pyrrolidine-2-carboxylic acid component may contribute to various pharmacological effects. This article reviews the biological activity of this compound through a synthesis of recent research findings, case studies, and relevant data.

Structural Overview

The structure of this compound can be represented as follows:

This indicates the presence of an adamantane core, which is a polycyclic structure that enhances the compound's lipophilicity and biological interaction potential.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : The compound may interact with various biological receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes or disease pathways could be a significant aspect of its action.

- Antiviral Activity : Given the adamantane structure, there is potential for antiviral effects, particularly against RNA viruses.

Antiviral Properties

Research indicates that adamantane derivatives exhibit antiviral activity, particularly against influenza viruses. The specific role of this compound in this context warrants further investigation but suggests a mechanism similar to that of amantadine, which blocks viral uncoating.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines. A notable study demonstrated that pyrrolidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting that this compound may also possess similar properties .

Study on Pyrrolidine Derivatives

A case study focused on pyrrolidine derivatives highlighted their effectiveness in cancer therapy. The study reported that specific modifications to the pyrrolidine structure enhanced cytotoxicity against cancer cells compared to standard treatments like bleomycin. This suggests that the incorporation of the adamantane group into pyrrolidine derivatives could enhance their therapeutic efficacy .

Data Table: Biological Activities Comparison

Propiedades

IUPAC Name |

1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-14(19)13-2-1-3-17(13)15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,1-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOMJWWVKNKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389506 | |

| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35084-48-1 | |

| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.